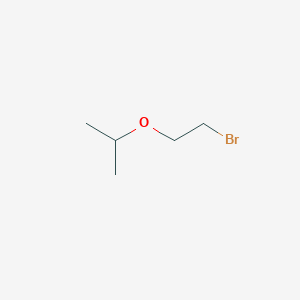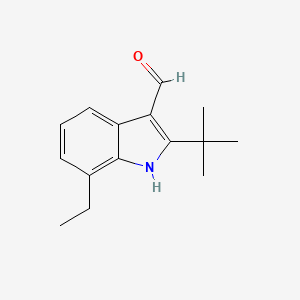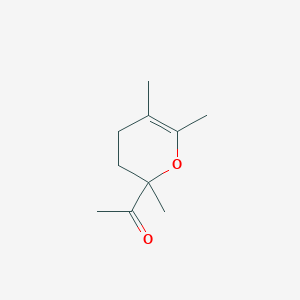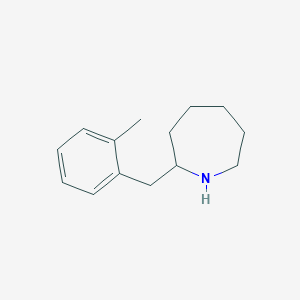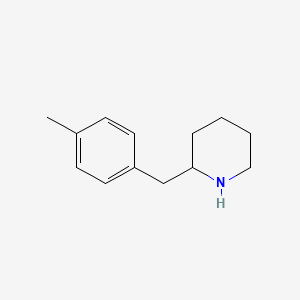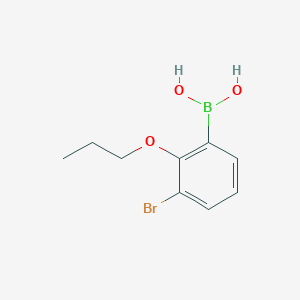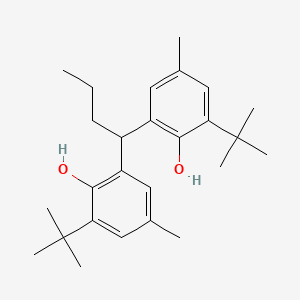
2,2'-ブチリデンビス(6-tert-ブチル-p-クレゾール)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Butylidenebis(6-tert-butyl-p-cresol) is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.
科学的研究の応用
2,2’-Butylidenebis(6-tert-butyl-p-cresol) has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in preventing oxidative stress-related diseases.
Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products.
作用機序
Target of Action
2,2’-Butylidenebis(6-tert-butyl-p-cresol) is primarily used as an antioxidant and a stabilizing additive . It is commonly used in the rubber and plastic industries to increase oxidation stability .
Action Environment
The action, efficacy, and stability of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) can be influenced by various environmental factors. For instance, its antioxidant activity may be more pronounced in environments with high levels of oxidative stress. Additionally, factors such as temperature, pH, and the presence of other chemicals can affect its stability and effectiveness .
準備方法
Synthetic Routes and Reaction Conditions: 2,2’-Butylidenebis(6-tert-butyl-p-cresol) is synthesized through a condensation reaction between 2-tert-butyl-4-methylphenol and butyraldehyde . The reaction typically occurs under acidic conditions, which facilitate the formation of the bisphenol structure.
Industrial Production Methods: In industrial settings, the synthesis of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
化学反応の分析
Types of Reactions: 2,2’-Butylidenebis(6-tert-butyl-p-cresol) primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: Substitution reactions can occur in the presence of halogens or other electrophilic reagents.
Major Products:
Oxidation: The oxidation of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) typically results in the formation of quinones or other oxidized derivatives.
Substitution: Substitution reactions can yield halogenated derivatives or other substituted phenolic compounds.
類似化合物との比較
2,2’-Methylenebis(6-tert-butyl-p-cresol): Another phenolic antioxidant with similar applications in stabilizing polymers and preventing oxidative degradation.
Bisphenol A: A widely used compound in the production of polycarbonate plastics and epoxy resins, but with different structural and functional properties compared to 2,2’-Butylidenebis(6-tert-butyl-p-cresol).
Uniqueness: 2,2’-Butylidenebis(6-tert-butyl-p-cresol) is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant in various industrial applications. Its ability to prevent oxidative degradation makes it a valuable additive in the rubber and plastic industries .
特性
IUPAC Name |
2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)butyl]-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-10-11-18(19-12-16(2)14-21(23(19)27)25(4,5)6)20-13-17(3)15-22(24(20)28)26(7,8)9/h12-15,18,27-28H,10-11H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIHUDNDPCJCJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399997 |
Source


|
| Record name | 2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4081-14-5 |
Source


|
| Record name | 2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-BUTYLIDENEBIS(6-TERT-BUTYL-P-CRESOL) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
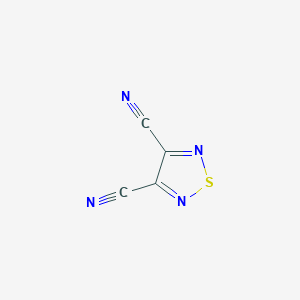
![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)
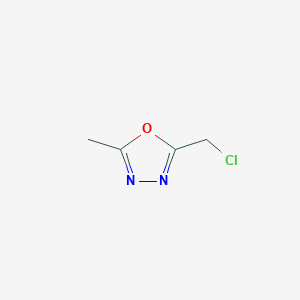
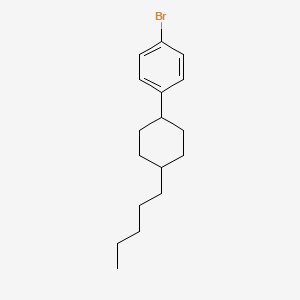
![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)
![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)
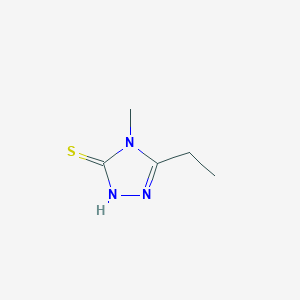
![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)
